CAY10701

Anticancer Microtubule Dynamics Cell Proliferation

CAY10701 (RigidinC2 Cpd7) is an optimized 7-deazahypoxanthine microtubule-targeting agent (MTA) with nanomolar potency (GI50 9-17 nM) and >1,500-fold selectivity over normal fibroblasts. It targets the colchicine-binding site on tubulin, making it ideal for MDR reversal studies and as a benchmark for SAR. With demonstrated in vivo efficacy in colorectal xenografts, this compound is a high-value tool for targeted library screening. Strictly for lab research use only.

Molecular Formula C24H19N3O2
Molecular Weight 381.4
CAS No. 1616967-52-2
Cat. No. B593513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10701
CAS1616967-52-2
Synonyms6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4H-pyrrolo[2,3-d]pyrimidin-4-one
Molecular FormulaC24H19N3O2
Molecular Weight381.4
Structural Identifiers
SMILESC#CCCCC1NC2C(C(C(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1
InChIInChI=1S/C24H25N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14,18-21,23,25,27H,3,6,15H2,(H,26,29)
InChIKeyZRRBLKLCAVULNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RigidinC2 Cpd7 (CAS 1616967-52-2): A Synthetic 7-Deazahypoxanthine Microtubule-Targeting Agent for Anticancer Research


RigidinC2 Cpd7 (also known as CAY10701) is a synthetic, small-molecule analogue of marine alkaloid rigidins, based on the 7-deazahypoxanthine scaffold [1]. It acts as a microtubule-targeting agent (MTA), disrupting microtubule dynamics to exert potent antiproliferative effects on cancer cells . With a molecular formula of C24H19N3O2 and a molecular weight of 381.4 g/mol, it is supplied as a solid, soluble in DMSO to at least 100 mM .

Why RigidinC2 Cpd7 (CAY10701) Cannot Be Replaced by Other Microtubule-Targeting Agents or Rigidin Analogues


Substitution of RigidinC2 Cpd7 with a generic microtubule-targeting agent (e.g., paclitaxel, vinblastine) or even other 7-deazahypoxanthine analogues is not scientifically justified due to its unique combination of nanomolar potency, a >1,500-fold selectivity window for cancer cells over normal fibroblasts, and demonstrated in vivo efficacy in colorectal cancer models [1]. The specific C2-pentynyl substitution on the pyrrolo[2,3-d]pyrimidine core confers a distinct interaction profile with the colchicine-binding site of tubulin, differentiating it from analogues with alternative C2-substituents (e.g., methyl, aryl) which exhibit different potency and selectivity profiles [2]. This unique polypharmacology within the rigidin class precludes simple interchangeability.

Quantitative Differentiation of RigidinC2 Cpd7: Comparative Potency, Selectivity, and In Vivo Efficacy Data


Nanomolar Antiproliferative Potency Against HeLa and MCF-7 Cancer Cell Lines Compared to Natural Rigidins

RigidinC2 Cpd7 demonstrates nanomolar antiproliferative activity, in stark contrast to the natural rigidins (A-D), which are essentially inactive against the same cell lines (GI50 > 100 µM) [1]. This represents a >2,600-fold improvement in potency over the natural product scaffold, validating the synthetic optimization strategy.

Anticancer Microtubule Dynamics Cell Proliferation

High Selectivity for Cancer Cells Over Normal Fibroblasts (WI-38) Compared to Clinical Microtubule Agents

RigidinC2 Cpd7 exhibits a pronounced therapeutic window, being at least 1,500-fold less effective against normal human fibroblast WI-38 cells than against colorectal cancer cell lines [1]. This level of selectivity is a key differentiator, potentially predicting a more favorable safety profile compared to conventional chemotherapeutics like paclitaxel and vinblastine, which lack this magnitude of cancer-cell specificity and are known for systemic toxicities [2].

Selectivity Cancer Cytotoxicity

In Vivo Efficacy in Colorectal Cancer Xenograft Model Without Overt Toxicity

RigidinC2 Cpd7 is effective in vivo, significantly reducing tumor volume in a colorectal cell xenograft mouse model without causing significant alterations in body weight [1]. This provides crucial evidence that the in vitro potency and selectivity translate to a tangible anti-tumor effect in a living system, a critical milestone that many early-stage compounds fail to achieve.

In Vivo Xenograft Colorectal Cancer

Consistent Nanomolar Potency Across a Panel of Colorectal Cancer Cell Lines

RigidinC2 Cpd7 maintains consistent, low nanomolar activity across multiple distinct colorectal cancer cell lines (GI50 values ranging from 9 to 17 nM) . This demonstrates a robust and broad anti-proliferative effect within this cancer subtype, which is not guaranteed for all rigidin analogues. This profile supports its use as a reliable tool compound for colorectal cancer research, where potency can vary significantly between cell lines.

Antiproliferative Colorectal Cancer Cancer Panel

Optimal Research and Preclinical Development Applications for RigidinC2 Cpd7


Validation of Microtubule Disruption as a Therapeutic Strategy in Colorectal Cancer Models

Given its consistent nanomolar potency (GI50 9-17 nM) against a panel of colorectal cancer cell lines [1] and demonstrated in vivo efficacy in a colorectal xenograft model [2], RigidinC2 Cpd7 is ideally suited as a tool compound to probe the role of microtubule dynamics in colorectal cancer pathogenesis and to validate tubulin as a target in this disease. Its >1,500-fold selectivity window for cancer cells over normal fibroblasts allows for in vivo studies with a potentially reduced toxicity profile.

Investigating Colchicine-Site Binding and Effects on Multidrug Resistance

RigidinC2 Cpd7 targets the colchicine-binding site on tubulin, a mechanism distinct from taxane- and vinca-alkaloid-site binders [1]. This makes it a valuable probe for studying this specific binding site's role in overcoming multidrug resistance (MDR) phenotypes often associated with P-glycoprotein (P-gp) overexpression. Its potent activity provides a robust phenotypic readout for genetic or pharmacological manipulation studies aimed at reversing MDR.

Lead Compound for Medicinal Chemistry Optimization of 7-Deazahypoxanthines

As a highly optimized member of the 7-deazahypoxanthine class, RigidinC2 Cpd7 serves as a benchmark lead compound for structure-activity relationship (SAR) studies [2]. Its exceptional combination of potency, selectivity, and in vivo activity sets a high standard for new analogues. Researchers can use it as a positive control and comparator to evaluate the impact of novel C2, N3, or N9 modifications on improving pharmacokinetic properties or further enhancing target engagement.

Procurement for Specialized Compound Libraries Focused on Next-Generation Antimitotics

For organizations building targeted small-molecule libraries for phenotypic screening or target-based drug discovery, RigidinC2 Cpd7 represents a high-value addition to collections focused on novel antimitotics or colchicine-site binders. Its well-characterized, quantifiable profile (nanomolar potency, high selectivity, in vivo proof-of-concept) provides a clear and differentiated tool for hit validation and assay development compared to less characterized or purely in vitro-active analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10701

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.